(2E)-Dehydro Propafenone Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-Dehydro Propafenone Hydrochloride involves the reduction of carbon-carbon double bonds using 2-phenyl-benzothiazoline as a reducing agent . This method is efficient and selective, avoiding the need for hydrogen and noble metals, making it suitable for industrial production .
Industrial Production Methods
In industrial settings, the preparation of propafenone hydrochloride involves the use of finely grounded propafenone hydrochloride tablets mixed with a 1:1 mixture of Ora-Plus and Ora-Sweet to create an oral suspension . This method ensures the stability and accuracy of dosage administration .
Chemical Reactions Analysis
Types of Reactions
(2E)-Dehydro Propafenone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The reduction of carbon-carbon double bonds is a key step in its synthesis.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: 2-phenyl-benzothiazoline is used as a reducing agent.
Substitution: Halogenating agents like chlorine or bromine are often used.
Major Products Formed
The major products formed from these reactions include various derivatives of propafenone, which retain the core structure but exhibit different pharmacological properties.
Scientific Research Applications
(2E)-Dehydro Propafenone Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of sodium channel blockers.
Medicine: It is employed in the development of new antiarrhythmic drugs.
Industry: The compound is used in the formulation of oral suspensions for pediatric patients with arrhythmias.
Mechanism of Action
The primary mechanism of action of (2E)-Dehydro Propafenone Hydrochloride involves the inhibition of sodium channels in cardiac muscle cells . This inhibition reduces the influx of sodium ions, leading to decreased excitability and stabilization of the cardiac membrane . The compound also exhibits beta-adrenergic blocking activity, which can cause bradycardia and bronchospasm .
Comparison with Similar Compounds
Similar Compounds
Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.
Metoprolol: A beta-blocker used to manage arrhythmias but with a different mechanism of action.
Xarelto (rivaroxaban): An anticoagulant used for similar clinical indications but with a different pharmacological profile.
Uniqueness
(2E)-Dehydro Propafenone Hydrochloride is unique due to its dual action as a sodium channel blocker and a beta-adrenergic blocker . This dual action provides a broader spectrum of activity in managing arrhythmias compared to other class 1C agents .
Properties
Molecular Formula |
C21H26ClNO3 |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
(E)-1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-13,18,22-23H,2,14-16H2,1H3;1H/b13-12+; |
InChI Key |
ZEEAPJXCYWUQND-UEIGIMKUSA-N |
Isomeric SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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